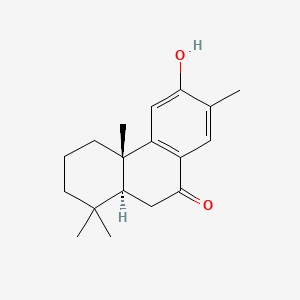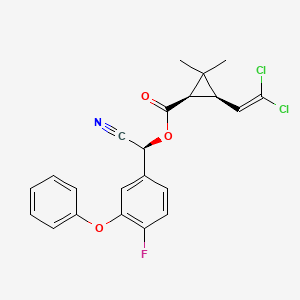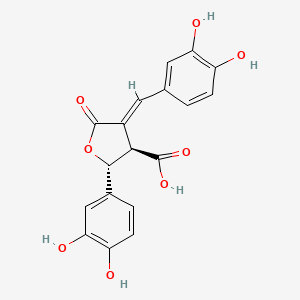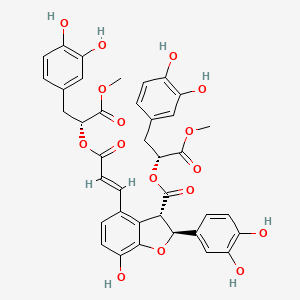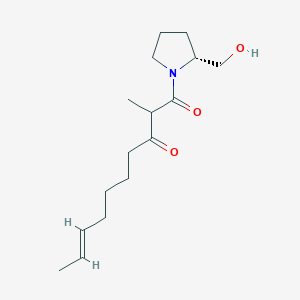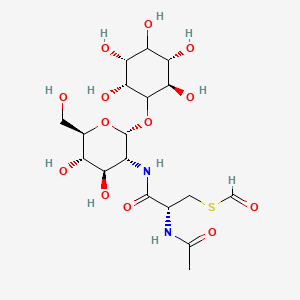
S-Formylmycothiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-formylmycothiol is a 2-deoxy-alpha-D-glucoside. It derives from a mycothiol.
Scientific Research Applications
Role in Cellular Stress Response
S-Formylmycothiol plays a crucial role in managing cellular stress. In a study on Mycobacterium smegmatis, protein S-mycothiolation, a reaction involving S-Formylmycothiol, was observed in response to hypochlorite stress. This process impacts various cellular functions such as energy metabolism, fatty acid biosynthesis, protein translation, redox regulation, and detoxification. The research indicates that S-Formylmycothiol is vital in maintaining the reduced state of protein thiols, highlighting its significance in cellular defense mechanisms against oxidative stress (Hillion et al., 2017).
Mycobacterium Tuberculosis and Stress Tolerance
S-Formylmycothiol's involvement in stress response is further emphasized in Mycobacterium tuberculosis. A study found that disruption in the mshD gene, which is associated with S-Formylmycothiol biosynthesis, resulted in altered thiol-disulfide content and limited tolerance to stress. This mutant strain of M. tuberculosis exhibited poor growth under stress conditions, such as low pH and exposure to hydrogen peroxide, highlighting the role of S-Formylmycothiol in bacterial resilience (Buchmeier et al., 2006).
Antibiotic Activity and Bacterial Resistance
S-Formylmycothiol is also relevant in the context of antibiotic resistance. The peptide deformylase inhibitor BB-3497, which targets bacterial metalloenzymes, was studied for its potential in antibacterial chemotherapy. This inhibitor shows effectiveness against various bacteria, including those resistant to traditional antibiotics. The study underscores the importance of understanding bacterial defense mechanisms, including those involving S-Formylmycothiol, for developing new antibiotics (Clements et al., 2001).
Mycothiol-Dependent Detoxification
S-Formylmycothiol is involved in mycothiol-dependent detoxification processes. In Mycobacterium smegmatis, the mycothiol S-conjugate amidase (Mca) plays a significant role in detoxifying toxins and electrophiles in a mycothiol-dependent manner. Mutants with disrupted mca genes showed increased susceptibility to various toxins, highlighting the protective role of S-Formylmycothiol in bacterial cells (Rawat et al., 2004).
properties
Product Name |
S-Formylmycothiol |
|---|---|
Molecular Formula |
C18H30N2O13S |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
S-[(2R)-2-acetamido-3-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]amino]-3-oxopropyl] methanethioate |
InChI |
InChI=1S/C18H30N2O13S/c1-5(23)19-6(3-34-4-22)17(31)20-8-10(25)9(24)7(2-21)32-18(8)33-16-14(29)12(27)11(26)13(28)15(16)30/h4,6-16,18,21,24-30H,2-3H2,1H3,(H,19,23)(H,20,31)/t6-,7+,8+,9+,10+,11?,12-,13+,14+,15+,16?,18+/m0/s1 |
InChI Key |
JFPVMCRFDBEEHF-JPFSBEFCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC=O)C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC(CSC=O)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




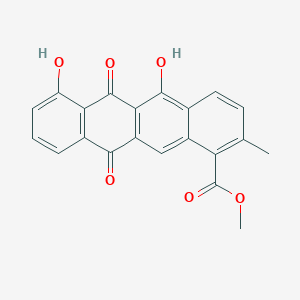


![(1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[8]annulen-3a-ol](/img/structure/B1247983.png)


